1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is an organic compound belonging to the family of spiro compounds, characterized by the fusion of two cyclic molecules. This compound is known for its unique molecular structure and diverse biological and pharmacological properties.
Preparation Methods
The synthesis of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride can be achieved through several methods. One commonly used method involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method includes the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis. These reactions typically require controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained.
Chemical Reactions Analysis
1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of other spirocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase and acetylcholinesterase.
Medicine: It exhibits anticancer activity in certain cell lines and is being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride involves the inhibition of various enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can disrupt normal cellular processes, leading to the compound’s observed biological effects. The molecular targets and pathways involved in these processes are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
- 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
- 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
- 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride
These compounds share similar spirocyclic structures but differ in their functional groups and specific biological activities. The unique properties of this compound, such as its enzyme inhibition capabilities and potential therapeutic applications, distinguish it from these related compounds.
Properties
IUPAC Name |
1-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXEOSORWPUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)C(=O)O)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.